

# Application Notes and Protocols for Silver-105 in Nuclear Medicine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Silver-105** (105 Ag) is a radioisotope of silver with a half-life of 41.29 days, decaying by electron capture to stable Palladium-105.[1][2] Its relatively long half-life and decay characteristics present potential, yet largely unexplored, opportunities in nuclear medicine. While its sibling isotope, Silver-111, has been investigated for preclinical Single Photon Emission Computed Tomography (SPECT) imaging[3], direct applications of 105 Ag in imaging are not yet established in published literature. The primary documented use of 105 Ag is as a radiotracer for long-term biodistribution studies of silver-containing compounds, such as nanoparticles.[4][5]

These notes provide a summary of the known production methods, radiolabeling procedures, and physical properties of <sup>105</sup>Ag. Furthermore, a hypothetical protocol for its potential use in preclinical SPECT imaging is extrapolated from established methods for the chemically similar <sup>111</sup>Ag. This document is intended to serve as a foundational resource for researchers interested in exploring the future applications of <sup>105</sup>Ag in medical imaging.

# Physical and Nuclear Properties of Silver-105

A clear understanding of the decay characteristics of <sup>105</sup>Ag is crucial for assessing its potential imaging applications, as well as for dosimetry and safety considerations.



| Property             | Value                             | Reference |
|----------------------|-----------------------------------|-----------|
| Half-life            | 41.29 days                        | [1][2]    |
| Decay Mode           | Electron Capture (100%)           | [1]       |
| Daughter Isotope     | Palladium-105 (Stable)            | [1]       |
| Mean Electron Energy | 0.01915 MeV                       | [1]       |
| Mean Photon Energy   | 0.5138 MeV                        | [1]       |
| Isomeric State       | Silver-105m (Half-life: 7.23 min) |           |

## **Production of Silver-105**

High-purity <sup>105</sup>Ag is not readily available and is typically produced in a cyclotron or linear accelerator, often resulting in a mixture of silver isotopes. The choice of target material and particle beam is critical for maximizing the yield of <sup>105</sup>Ag while minimizing contaminants.

| Production<br>Route              | Target<br>Material            | Projectile            | Key<br>Reactions                                       | Co-<br>produced<br>Silver<br>Isotopes                                                                                   | Reference |
|----------------------------------|-------------------------------|-----------------------|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Proton-<br>induced<br>reaction   | Enriched<br><sup>107</sup> Ag | Protons (30.7<br>MeV) | $^{107}$ Ag(p,3n) $^{105}$ Cd $\rightarrow ^{105}$ gAg | Short-lived radionuclides                                                                                               | [4]       |
| Deuteron-<br>induced<br>reaction | Natural<br>Palladium<br>(Pd)  | Deuterons<br>(19 MeV) | -                                                      | <sup>103</sup> Ag, <sup>104</sup> Ag,<br><sup>106</sup> Ag,<br><sup>110</sup> mAg, <sup>111</sup> Ag                    | [6]       |
| Photonuclear reaction            | Natural<br>Cadmium<br>(Cd)    | Photons (γ)           | <sup>112</sup> Cd(y,p) <sup>111</sup> A<br>g (example) | <sup>107</sup> Ag, <sup>109</sup> Ag,<br><sup>110</sup> mAg, <sup>112</sup> Ag,<br><sup>113</sup> Ag, <sup>115</sup> Ag | [6]       |

# **Experimental Protocols**



# Protocol 1: Production and Radiolabeling of <sup>105</sup>gAglabeled Silver Nanoparticles

This protocol is adapted from the method described by Ichedef et al. for creating radiolabeled silver nanoparticles for tracer studies.[4]

Objective: To synthesize 105gAg-labeled silver nanoparticles (AgNPs).

#### Materials:

- Silver metal powder enriched in <sup>107</sup>Ag
- Proton beam accelerator (e.g., cyclotron)
- Concentrated nitric acid (HNO₃)
- Sodium borohydride (NaBH<sub>4</sub>)
- · Deionized water
- · Appropriate radiation shielding and handling equipment

#### Methodology:

- Target Preparation & Irradiation:
  - Press the enriched <sup>107</sup>Ag metal powder into a target disk suitable for irradiation.
  - Irradiate the target with a proton beam (e.g., 30.7 MeV). The primary reaction is
    107Ag(p,3n)<sup>105</sup>Cd, which then decays to <sup>105</sup>gAg.[4]
  - Allow for a "cooling" period after irradiation for short-lived radioisotopes to decay.
- Dissolution and Formation of Silver Nitrate:
  - Under appropriate shielding in a fume hood, dissolve the irradiated silver powder in concentrated nitric acid to form silver nitrate (AgNO<sub>3</sub>).[4]



- Carefully evaporate the acid to obtain solid 105gAg-AgNO3.
- Redissolve the ¹05gAg-AgNO₃ in deionized water to a desired concentration.
- Synthesis of <sup>105</sup>gAg-labeled Silver Nanoparticles:
  - The synthesis is achieved through the chemical reduction of the radioactive silver nitrate.
  - In a separate vessel, prepare a solution of sodium borohydride in deionized water.
  - While vigorously stirring, add the NaBH₄ solution dropwise to the <sup>105</sup>gAg-AgNO₃ solution.
  - The solution should change color, indicating the formation of silver nanoparticles.
  - Continue stirring for a specified period to ensure complete reaction.
- Purification and Quality Control:
  - Purify the resulting <sup>105</sup>gAg-AgNPs suspension through methods such as centrifugation or dialysis to remove unreacted reagents.
  - Characterize the nanoparticles for size, shape, and stability using techniques like
    Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
  - Determine the radiolabeling efficiency by measuring the radioactivity in the nanoparticle pellet versus the supernatant after centrifugation.

# Protocol 2: Hypothetical Protocol for Preclinical SPECT Imaging with a <sup>105</sup>Ag-labeled Agent

This protocol is a theoretical adaptation based on established preclinical SPECT imaging procedures and the methods used for <sup>111</sup>Ag.[3][7] Note: This is a speculative protocol as no in vivo imaging studies using <sup>105</sup>Ag have been published.

Objective: To perform in vivo SPECT/CT imaging in a small animal model to determine the biodistribution of a hypothetical <sup>105</sup>Ag-labeled therapeutic agent (e.g., an antibody or nanoparticle).



#### Materials:

- 105Ag-labeled imaging agent
- Small animal model (e.g., mouse or rat)[7]
- Anesthetic (e.g., isoflurane)
- Preclinical SPECT/CT scanner[7][8]
- Saline solution for injection
- Syringes and needles

#### Methodology:

- Preparation of <sup>105</sup>Ag-labeled Agent:
  - Synthesize and purify the <sup>105</sup>Ag-labeled agent following an appropriate radiolabeling protocol (e.g., conjugation to an antibody via a chelator).
  - Perform quality control to ensure high radiochemical purity.
- Animal Preparation and Injection:
  - Anesthetize the animal using isoflurane.
  - Administer the <sup>105</sup>Ag-labeled agent via an appropriate route (e.g., intravenous tail vein injection). The injected volume and activity will depend on the specific activity of the agent and the sensitivity of the scanner.
- SPECT/CT Image Acquisition:
  - Position the anesthetized animal on the scanner bed.
  - Acquire a whole-body CT scan for anatomical reference and attenuation correction.
  - Perform a whole-body SPECT scan. The acquisition parameters (e.g., energy window centered on <sup>105</sup>Ag emissions, scan time, number of projections) will need to be optimized.



- Maintain the animal under anesthesia and monitor its vital signs throughout the scan.
- Image Reconstruction and Analysis:
  - Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization), applying corrections for attenuation and scatter.[7]
  - Co-register the SPECT and CT images.
  - Draw regions of interest (ROIs) over various organs on the co-registered images to quantify the uptake of the <sup>105</sup>Ag-labeled agent.
  - Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).
- Biodistribution (Optional, for validation):
  - Following the final imaging session, euthanize the animal.
  - Dissect key organs and tissues (e.g., liver, spleen, kidneys, tumor).
  - Measure the radioactivity in each organ using a gamma counter.
  - Calculate the %ID/g for each organ and compare with the imaging-derived data.

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for the production of <sup>105</sup>Ag for radiolabeling.





Click to download full resolution via product page

Caption: Hypothetical workflow for preclinical SPECT/CT imaging.



## **Dosimetry and Safety**

The long half-life of <sup>105</sup>Ag (41.29 days) necessitates careful consideration of radiation dosimetry for any potential in vivo applications.[1] The total radiation dose to the subject will be prolonged compared to short-lived imaging isotopes like Technetium-99m. Therefore, the amount of radioactivity administered must be kept to a minimum while still allowing for adequate image quality. Standard radiation safety protocols, including the use of shielding (lead, tungsten) and appropriate monitoring, must be strictly followed when handling <sup>105</sup>Ag.[10] All procedures should adhere to the ALARA (As Low As Reasonably Achievable) principle to minimize radiation exposure to personnel.[10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mirdsoft.org [mirdsoft.org]
- 2. Silver Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. Lights and Shadows on the Sourcing of Silver Radioisotopes for Targeted Imaging and Therapy of Cancer: Production Routes and Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical SPECT Wikipedia [en.wikipedia.org]
- 8. Performance Evaluation of a Preclinical SPECT Scanner with a Collimator Designed for Medium-Sized Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. mcgill.ca [mcgill.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for Silver-105 in Nuclear Medicine]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1217868#silver-105-applications-in-nuclear-medicine-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com